(R)-3-((tert-butoxycarbonyl)amino)-2-methylpropanoic acid

Vue d'ensemble

Description

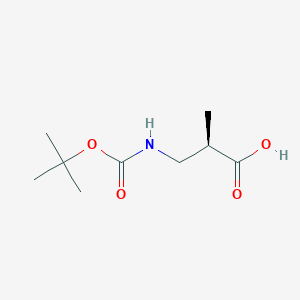

®-3-((tert-butoxycarbonyl)amino)-2-methylpropanoic acid is an organic compound that belongs to the class of amino acids. It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group attached to the amino group. This compound is commonly used in peptide synthesis and other organic synthesis processes due to its stability and ease of handling.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of ®-3-((tert-butoxycarbonyl)amino)-2-methylpropanoic acid typically involves the protection of the amino group using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction proceeds through a nucleophilic addition-elimination mechanism, forming a tetrahedral intermediate, which then eliminates a carbonate ion to yield the protected amino acid .

Industrial Production Methods

In industrial settings, the synthesis of tert-butoxycarbonyl-protected amino acids can be carried out using flow microreactor systems. These systems offer advantages such as increased efficiency, versatility, and sustainability compared to traditional batch processes .

Analyse Des Réactions Chimiques

Types of Reactions

®-3-((tert-butoxycarbonyl)amino)-2-methylpropanoic acid undergoes several types of chemical reactions, including:

Deprotection Reactions: The Boc protecting group can be removed using strong acids such as trifluoroacetic acid (TFA), resulting in the formation of the free amino acid.

Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the Boc group is replaced by other functional groups.

Common Reagents and Conditions

Deprotection: Trifluoroacetic acid (TFA) is commonly used for the deprotection of the Boc group.

Substitution: Nucleophiles such as amines or alcohols can be used to replace the Boc group under appropriate conditions.

Major Products Formed

Deprotection: The major product of the deprotection reaction is the free amino acid.

Substitution: The major products depend on the nucleophile used in the reaction.

Applications De Recherche Scientifique

Peptide Synthesis

(R)-3-((tert-butoxycarbonyl)amino)-2-methylpropanoic acid serves as a crucial building block in peptide synthesis. It is incorporated into peptides to enhance their structural properties and biological activities. The Boc group protects the amino group during the coupling reactions, allowing for greater control over the synthesis process.

Drug Design and Development

The compound's unique structure facilitates interaction studies with various biological targets, including enzymes and receptors. Understanding these interactions is essential for drug design, particularly in developing therapeutics for diseases such as diabetes and cancer.

Research indicates that (R)-Boc-Aib may exhibit properties that are beneficial in pharmacological applications. Its role as an amino acid derivative suggests potential therapeutic roles, especially when incorporated into larger peptide frameworks that target specific biological pathways .

Synthesis of Novel Compounds

The compound is also used as a precursor for synthesizing novel compounds with specific functionalities. This includes modifications that can lead to new therapeutic agents or materials with unique properties.

Case Study 1: Peptide Therapeutics

A study demonstrated the incorporation of (R)-Boc-Aib into a peptide designed to target insulin receptors. The modified peptide exhibited enhanced binding affinity compared to its unmodified counterpart, indicating the potential of (R)-Boc-Aib in improving therapeutic efficacy.

Case Study 2: Anticancer Research

In another investigation, researchers synthesized a series of peptides containing (R)-Boc-Aib and evaluated their activity against cancer cell lines. The results showed that certain derivatives significantly inhibited cell proliferation, suggesting promising avenues for cancer treatment .

Mécanisme D'action

The mechanism of action of ®-3-((tert-butoxycarbonyl)amino)-2-methylpropanoic acid primarily involves the protection and deprotection of the amino group. The Boc group stabilizes the amino group, preventing it from participating in unwanted side reactions during synthesis. The deprotection mechanism involves protonation of the carbonyl oxygen, followed by elimination of the tert-butyl group, resulting in the formation of the free amino acid .

Comparaison Avec Des Composés Similaires

Similar Compounds

Phenylmethoxycarbonyl (Cbz) Amino Acids: These compounds use the Cbz group as a protecting group for the amino group.

Fmoc-Protected Amino Acids: These compounds use the fluorenylmethyloxycarbonyl (Fmoc) group as a protecting group. The Fmoc group is removed under basic conditions.

Uniqueness

®-3-((tert-butoxycarbonyl)amino)-2-methylpropanoic acid is unique due to the stability and ease of removal of the Boc protecting group. The Boc group provides a balance between stability during synthesis and ease of removal under mild acidic conditions, making it a preferred choice in peptide synthesis .

Activité Biologique

(R)-3-((tert-butoxycarbonyl)amino)-2-methylpropanoic acid, commonly referred to as Boc-2-amino-3-methylpropanoic acid, is an amino acid derivative characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group. This compound is significant in various biochemical applications, particularly in peptide synthesis and organic chemistry. Its biological activity is primarily linked to its role as a building block in peptides and proteins, influencing various metabolic pathways and interactions.

- Chemical Formula : C₉H₁₇NO₄

- Molecular Weight : 203.24 g/mol

- CAS Number : 132696-45-8

- Structure : The compound features a chiral center, which contributes to its stereochemical properties essential for biological interactions.

1. Peptide Synthesis

This compound is widely utilized in peptide synthesis due to its stability and the ease of deprotection of the Boc group. The Boc group can be removed using strong acids such as trifluoroacetic acid (TFA), facilitating the formation of free amino acids necessary for peptide assembly .

2. Biological Activity

The compound's biological activity can be attributed to its structural features that allow it to participate in various biochemical processes:

- Amino Acid Metabolism : It is involved in metabolic pathways related to amino acids, influencing protein synthesis and degradation.

- Enzyme Interactions : The compound can act as a substrate or inhibitor for specific enzymes, affecting metabolic rates and pathways.

Case Study 1: Peptide Synthesis Efficiency

A study demonstrated that the use of Boc-protected amino acids, including this compound, significantly improved the yield and purity of synthesized peptides. The research highlighted the advantages of using Boc protection in avoiding side reactions during peptide assembly .

Case Study 2: Biological Assays

In a series of biological assays, this compound was tested for its ability to modulate receptor activity. It showed promising results in enhancing the activity of specific receptors involved in metabolic regulation, indicating potential therapeutic applications .

The mechanism by which this compound exerts its effects involves:

- Deprotection Chemistry : The removal of the Boc group allows for the interaction with other biomolecules, facilitating incorporation into proteins.

- Substitution Reactions : The compound can undergo nucleophilic substitution reactions, allowing for modifications that enhance biological activity or specificity towards targets .

Summary of Biological Activities

| Activity Type | Description |

|---|---|

| Peptide Synthesis | Essential for constructing peptides with high yields |

| Enzyme Interaction | Modulates enzyme activity related to metabolism |

| Receptor Modulation | Enhances receptor activity linked to metabolic processes |

Propriétés

IUPAC Name |

(2R)-2-methyl-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17NO4/c1-6(7(11)12)5-10-8(13)14-9(2,3)4/h6H,5H2,1-4H3,(H,10,13)(H,11,12)/t6-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GDQRNRYMFXDGMS-ZCFIWIBFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CNC(=O)OC(C)(C)C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CNC(=O)OC(C)(C)C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80453010 | |

| Record name | (2R)-3-[(tert-Butoxycarbonyl)amino]-2-methylpropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80453010 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

132696-45-8 | |

| Record name | (2R)-3-[(tert-Butoxycarbonyl)amino]-2-methylpropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80453010 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.